2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-22-13-4-5-15(18)14(11-13)17(21)19-8-6-12(7-9-20)16-3-2-10-23-16/h2-5,10-12,20H,6-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNUWZFKAQZCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable benzamide precursor. . The hydroxy group is then introduced via a hydroxylation reaction, and the final product is obtained after methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be the de-brominated benzamide.
Substitution: The major products would be azide or thiol-substituted benzamides.
Scientific Research Applications
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural features with 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide, enabling a comparative analysis of their synthesis, properties, and bioactivity:
N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide
- Structure : Features a dibrominated benzamide core and a benzo[d]thiazole-thioether substituent.
- Synthesis : Prepared via reaction of 3,5-dibromo-2-methoxybenzoyl chloride with a benzo[d]thiazole-containing amine in dichloromethane/pyridine .
- Key Differences : The dibromo substitution and thiazole moiety enhance electrophilic character compared to the target compound’s single bromo and thiophene groups. This may increase antibacterial potency but reduce solubility .
2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide (5o)
- Structure: Contains a 4-bromophenyl group and a phenethylamino side chain.
- Synthesis : Achieved via Ugi-4CR reaction, yielding 51% as a yellow solid (mp: 191–192°C) .
2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide (1g)
- Structure : Includes a tert-butylcarbamoyl group.
- Synthesis : Synthesized via Ugi-4CR reaction (42% yield, mp: 153–155°C) .
- Key Differences : The bulky tert-butyl group may hinder intermolecular interactions, whereas the target’s hydroxyl and thiophene groups could promote hydrogen bonding and π-π stacking .
5-Bromo-2-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide
- Structure : A thiourea derivative with dual methoxy groups.
- Properties : Predicted pKa = 8.37, suggesting moderate solubility at physiological pH .
- Key Differences : The thiourea linker introduces hydrogen-bonding capacity absent in the target compound, which may influence receptor affinity .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Biological Activity
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a bromine atom , a hydroxy group , a thiophene ring , and a methoxybenzamide structure . The general synthesis involves several steps, including:
- Bromination of the benzamide.
- Introduction of the thiophene ring via coupling reactions.
- Hydroxylation through selective oxidation methods.
These steps can be optimized for yield and purity using advanced techniques like continuous flow reactors and high-throughput screening .
The biological activity of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors. The thiophene ring and hydroxyl group may play crucial roles in binding interactions, while the bromine atom could modulate reactivity and selectivity .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting that 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide may also possess such properties .
Case Studies
- Inhibition of DHHC-Mediated Palmitoylation : A study highlighted that compounds with similar functionalities inhibited DHHC-mediated palmitoylation in vitro, which is crucial for various cellular processes. This suggests that our compound may also affect lipid modifications in proteins, potentially influencing cell signaling pathways .
- Antioxidative Activity : Related compounds have shown antioxidative properties, which can prevent oxidative stress in cells. This activity is essential for protecting against cell damage and may contribute to anticancer mechanisms .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
